ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a thioureido bridge linking the indole core to a 4-bromophenyl substituent. The molecule also features an ethyl carboxylate ester at the 2-position of the indole ring.
Properties
IUPAC Name |
ethyl 3-[(4-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNEZBZBHGKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate typically involves a multi-step process. One common method includes the initial formation of the indole-2-carboxylate ester, followed by the introduction of the thiourea moiety and the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Formation of Indole-2-Carboxylate Ester: This step involves the reaction of indole with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of Thiourea Moiety: The indole-2-carboxylate ester is then reacted with thiourea in the presence of a suitable catalyst, such as a transition metal complex.
Addition of Bromophenyl Group: Finally, the bromophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative of the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used to study reaction mechanisms and pathways.
Medicine: Its role as a precursor in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry.
Industry: The compound can be used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiourea moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The indole ring can also participate in binding interactions with biological macromolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Ethyl 3-(3-(Naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate (5c)
- Structure : Differs in the thioureido substituent (naphthalen-1-yl vs. 4-bromophenyl) .
- Synthesis: Prepared via reaction of 1-naphthyl isothiocyanate with an indole precursor in ethanol, analogous to the target compound’s synthesis .
- Properties :
- Higher molecular weight (C18H23N3O2S, M = 345.15 g/mol) compared to the bromophenyl variant (estimated M ≈ 416.97 g/mol).
- Increased aromatic bulk may enhance π-π stacking interactions but reduce solubility in polar solvents.
Ethyl 3-[(3-Chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Structure : Features a 3-chloro-2-methylphenyl group instead of 4-bromophenyl .
- Properties :
- Molecular weight: 387.9 g/mol (vs. ~417 g/mol for bromophenyl analog).
- Higher lipophilicity (XLogP3 = 5.3) compared to bromophenyl variant (estimated XLogP3 ≈ 5.8 due to bromine’s polarizability).
- Chlorine’s electron-withdrawing effect may reduce electron density at the thioureido group, altering reactivity .
Chromene Derivatives (e.g., Compound 1L)
Substituent Effects on Properties
| Substituent | Molecular Weight (g/mol) | XLogP3 | Key Interactions |
|---|---|---|---|
| 4-Bromophenyl (Target) | ~417 | ~5.8 | Halogen bonding, enhanced lipophilicity |
| Naphthalen-1-yl | 345.15 | ~4.5 | π-π stacking, reduced solubility |
| 3-Chloro-2-methylphenyl | 387.9 | 5.3 | Steric hindrance, moderate reactivity |
Q & A
Q. What are the common synthetic routes for ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole core via cyclization of substituted anilines or via Fischer indole synthesis.
- Step 2 : Introduction of the thiourea moiety by reacting an isothiocyanate (e.g., 4-bromophenyl isothiocyanate) with an amine-functionalized indole intermediate in ethanol under reflux .
- Step 3 : Esterification at the indole C2 position using ethyl chloroformate or similar reagents. Key optimization parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for thiourea coupling), and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm) and thiourea NH signals (δ 9–11 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (calc. for : ~431.1 g/mol).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What biological activities have been reported for this compound, and how are they evaluated?
- Anticancer Activity : Evaluated via cytotoxicity assays (MTT) against cancer cell lines (e.g., MGC-803, HepG2), with IC values compared to reference drugs .
- Antimicrobial Effects : Tested via disk diffusion assays against Gram-positive/negative bacteria.
- Mechanistic Studies : Hoechst staining and mitochondrial membrane potential assays assess apoptosis induction .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts during thiourea coupling?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict anhydrous conditions to avoid hydrolysis .
- Stoichiometric Ratios : A 1:1.05 molar ratio of amine to isothiocyanate reduces unreacted starting material.
- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, while HPLC (C18 column, acetonitrile/water gradient) identifies impurities .
Q. How do structural variations in analogous compounds explain contradictory bioactivity data?
- Halogen Substitution : Bromine at the phenyl para position enhances lipophilicity and target binding compared to chloro or fluoro analogs, as shown in SAR studies .
- Thiourea vs. Urea : Thiourea derivatives exhibit stronger hydrogen-bonding with biological targets (e.g., enzymes), increasing potency but potentially reducing solubility .
Q. What methodologies are used to study interactions between this compound and biological targets?
- Molecular Docking : AutoDock or Schrödinger Suite models binding to receptors (e.g., TLR4) using PDB structures.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability.
- ADMET Prediction : SwissADME estimates metabolic stability (CYP450 interactions) and bioavailability.
- Molecular Dynamics (MD) : Simulates binding persistence in solvent environments (e.g., water-lipid bilayers) .
Q. What strategies address challenges in synthesizing isosteric replacements of the bromophenyl group?
- Halogen Exchange : Suzuki-Miyaura cross-coupling replaces bromine with other halogens (e.g., Cl, I) using Pd catalysts .
- Bioisosteres : Trifluoromethyl or cyano groups mimic bromine’s steric/electronic effects while altering metabolic stability .
Q. How can impurities from incomplete esterification be identified and mitigated?
- LC-MS : Detects residual carboxylic acid intermediates (e.g., m/z 387.0 for de-esterified product).
- Kinetic Studies : Optimize reaction time (typically 6–8 hours) to avoid over-esterification side products .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
